molecular formula C11H12O2 B14856230 1-(2-Cyclopropoxyphenyl)ethan-1-one

1-(2-Cyclopropoxyphenyl)ethan-1-one

Cat. No.: B14856230
M. Wt: 176.21 g/mol
InChI Key: LVNNSJOTNLHOIH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Cyclopropoxyphenyl)ethan-1-one typically involves the reaction of 2-cyclopropoxybenzaldehyde with an appropriate reagent to form the desired ketone. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Cyclopropoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Cyclopropoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound can contribute to the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Cyclopropoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-cyclopropyloxyphenyl)ethanone

InChI

InChI=1S/C11H12O2/c1-8(12)10-4-2-3-5-11(10)13-9-6-7-9/h2-5,9H,6-7H2,1H3

InChI Key

LVNNSJOTNLHOIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2CC2

Origin of Product

United States

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